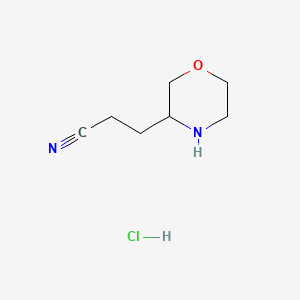

3-(Morpholin-3-yl)propanenitrilehydrochloride

Description

3-(Morpholin-3-yl)propanenitrile hydrochloride is an organic compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a propanenitrile backbone via the nitrogen atom. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The nitrile group (-CN) contributes to its reactivity, particularly in nucleophilic addition or substitution reactions, while the morpholine ring provides hydrogen-bonding capacity and modulates lipophilicity .

Properties

Molecular Formula |

C7H13ClN2O |

|---|---|

Molecular Weight |

176.64 g/mol |

IUPAC Name |

3-morpholin-3-ylpropanenitrile;hydrochloride |

InChI |

InChI=1S/C7H12N2O.ClH/c8-3-1-2-7-6-10-5-4-9-7;/h7,9H,1-2,4-6H2;1H |

InChI Key |

UIZPEQADJNEWPW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)CCC#N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-3-yl)propanenitrilehydrochloride typically involves the reaction of morpholine with acrylonitrile under controlled conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nitrogen atom in morpholine attacks the electrophilic carbon in acrylonitrile, forming the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-3-yl)propanenitrilehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium amide in liquid ammonia for amine substitution.

Major Products

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Morpholin-3-yl)propanenitrilehydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases, making them candidates for drug development.

Industry

Industrially, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Morpholin-3-yl)propanenitrilehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitutions

The following table summarizes key structural analogues and their differences:

| Compound Name | CAS Number | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-(Morpholin-3-yl)propanenitrile HCl | Not explicitly provided (inferred from context) | Morpholine + propanenitrile backbone | C₇H₁₂ClN₂O | ~192.64 (calculated) |

| 3-(Methoxymethyl)morpholine HCl | 218594-76-4 | Methoxymethyl substituent on morpholine | C₆H₁₄ClNO₂ | 179.63 |

| (S)-Morpholin-3-ylmethanol HCl | 218594-79-7 | Hydroxymethyl substituent on morpholine | C₅H₁₂ClNO₂ | 167.63 |

| 3-Morpholin-3-yl-propionic acid HCl | 1571212-21-9 | Propionic acid backbone + morpholine | C₇H₁₄ClNO₃ | 195.65 |

| 3-Morpholinopropiophenone HCl | 3083670 (NCATS) | Propiophenone (aromatic ketone) + morpholine | C₁₃H₁₆ClNO₂ | 265.73 |

| 3-Piperidinopropiophenone HCl | 886-06-6 | Piperidine (no oxygen) + propiophenone | C₁₄H₁₉NO·HCl | 253.77 |

Key Observations :

- Backbone Variability: The target compound’s propanenitrile backbone distinguishes it from analogues with carboxylic acid (e.g., 3-Morpholin-3-yl-propionic acid HCl) or ketone groups (e.g., 3-Morpholinopropiophenone HCl). The nitrile group confers distinct electronic properties and reactivity .

- Heterocycle Modifications: Replacing morpholine with piperidine (as in 3-Piperidinopropiophenone HCl) removes the oxygen atom, reducing polarity and hydrogen-bonding capacity .

Physicochemical Properties

| Property | 3-(Morpholin-3-yl)propanenitrile HCl | 3-Morpholin-3-yl-propionic acid HCl | 3-Morpholinopropiophenone HCl |

|---|---|---|---|

| Solubility | High in polar solvents (due to HCl) | Higher aqueous solubility (ionizable COOH) | Moderate (aromatic ketone reduces polarity) |

| Polarity | Moderate (nitrile dipole + morpholine) | High (ionizable acid) | Lower (aromatic group dominates) |

| Reactivity | Nitrile participates in nucleophilic reactions | Carboxylic acid undergoes esterification/amidation | Ketone undergoes reductions or Grignard reactions |

Notes:

- The hydrochloride salt in all compounds improves water solubility.

- Nitriles (e.g., target compound) are less acidic than carboxylic acids but more reactive than ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.